Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate
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Overview
Description
Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate is an organic compound with a complex structure that includes a butyl group, a chlorobutene moiety, and a benzene ring with two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butyl 3-chlorobut-2-en-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the chlorobutene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The chlorobutene moiety may also participate in electrophilic or nucleophilic reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-chlorobut-2-en-1-yl benzene-1,2-dicarboxylate: Similar compounds include other esters of benzene-1,2-dicarboxylic acid, such as dimethyl phthalate and diethyl phthalate.
Chlorobutene Derivatives: Compounds like 3-chloro-1-butene and 3-chloro-2-butene share structural similarities.
Uniqueness
This compound is unique due to the combination of its ester and chlorobutene functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
94359-72-5 |
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Molecular Formula |
C16H19ClO4 |
Molecular Weight |
310.77 g/mol |
IUPAC Name |
1-O-butyl 2-O-(3-chlorobut-2-enyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H19ClO4/c1-3-4-10-20-15(18)13-7-5-6-8-14(13)16(19)21-11-9-12(2)17/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
GOVHQNVDWUAVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC=C(C)Cl |
Origin of Product |
United States |
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